(2Z,5E)-5-(5-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-2-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one
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Overview
Description
JG-23 is a 4-chloro-modified analog known for its ability to promote the degradation of tau protein (t-tau). This compound demonstrates robust metabolic stability and exhibits an extended half-life of 36 minutes in mouse liver microsome assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JG-23 involves the modification of a parent compound by introducing a 4-chloro group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves standard organic synthesis techniques such as chlorination and subsequent purification steps .
Industrial Production Methods
Industrial production of JG-23 would likely involve large-scale organic synthesis processes, including the use of reactors for chlorination and purification systems such as chromatography to ensure high purity and yield. The exact methods are proprietary and specific to the manufacturing entity .
Chemical Reactions Analysis
Types of Reactions
JG-23 primarily undergoes substitution reactions due to the presence of the 4-chloro group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of JG-23 .
Scientific Research Applications
JG-23 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study substitution and degradation reactions.
Biology: Investigated for its role in promoting tau protein degradation, which is relevant in neurodegenerative diseases such as Alzheimer’s disease.
Medicine: Potential therapeutic applications in treating diseases associated with tau protein aggregation.
Industry: Utilized in the development of new chemical entities and as a reference compound in analytical chemistry
Mechanism of Action
JG-23 promotes the degradation of tau protein by interacting with specific molecular targets and pathways. The exact mechanism involves binding to tau protein and facilitating its breakdown through proteolytic pathways. This action helps reduce the accumulation of tau protein aggregates, which are implicated in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
YM-8: A precursor to JG-23, known for its tau degradation properties but with lower stability.
Other 4-chloro analogs: Compounds with similar structural modifications that exhibit tau degradation activity.
Uniqueness of JG-23
JG-23 is unique due to its enhanced metabolic stability and longer half-life compared to similar compounds like YM-8. This makes it a more effective candidate for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H16ClN3OS2 |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
(2Z,5E)-5-(5-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-2-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16ClN3OS2/c1-3-23-16(10-12-6-8-21-9-7-12)26-17(18(23)24)19-22(2)14-11-13(20)4-5-15(14)25-19/h4-11H,3H2,1-2H3/b16-10-,19-17+ |
InChI Key |
LIWXAIDHVWIEQV-SRNIGAPGSA-N |
Isomeric SMILES |
CCN1/C(=C/C2=CC=NC=C2)/S/C(=C/3\N(C4=C(S3)C=CC(=C4)Cl)C)/C1=O |
Canonical SMILES |
CCN1C(=CC2=CC=NC=C2)SC(=C3N(C4=C(S3)C=CC(=C4)Cl)C)C1=O |
Origin of Product |
United States |
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